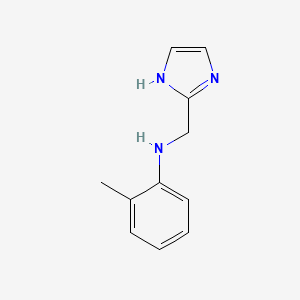

N-(1H-imidazol-2-ylmethyl)-2-methylaniline

Description

Properties

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKQRTQVLYXDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-2-methylaniline typically involves the formation of the imidazole ring followed by its attachment to the methylaniline group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-component reactions that are optimized for high yield and efficiency. These methods may include the use of catalysts and solvent-free conditions to promote green chemistry principles . For instance, the condensation of 1,2-diketones with ammonium acetate and aldehydes in the presence of aniline derivatives is a well-known approach .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can modify the imidazole ring or the aniline group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and aniline moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or aniline rings .

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-2-methylaniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of biological molecules. The methylaniline group can further modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1H-imidazol-2-ylmethyl)-2-methylaniline with analogous compounds in terms of structural features , synthetic routes , physicochemical properties , and biological activity .

Structural Analogues and Substitution Effects

Key Insights :

- Positional Isomerism : The 2-methylaniline derivative exhibits distinct electronic and steric effects compared to its 4-methyl counterpart, influencing reactivity and target binding .

- Benzannulation : Benzimidazole derivatives (e.g., compound in ) display enhanced stability and biological activity due to extended conjugation.

- Substituent Effects : Electron-donating groups (e.g., methoxy) improve anti-inflammatory activity, while halogens (e.g., chloro) enhance antimicrobial potency .

Key Insights :

Key Insights :

- Anti-inflammatory Potential: The target compound’s efficacy nearly matches indomethacin, suggesting promise as a GI-safe NSAID .

- Antifungal Activity : Chlorobenzyl derivatives outperform miconazole in vitro, emphasizing the role of halogenation .

Biological Activity

N-(1H-imidazol-2-ylmethyl)-2-methylaniline is an organic compound characterized by its unique imidazole ring and methylaniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data, research findings, and case studies.

Chemical Structure and Properties

The compound's structure is defined by the presence of an imidazole ring, which is known for its biological relevance, particularly in drug design. The molecular formula for this compound is , with notable features including:

- Imidazole Ring : Provides a site for interaction with biological targets.

- Methylaniline Moiety : Influences the compound's lipophilicity and overall biological activity.

The mechanism of action for this compound involves its interaction with various enzymes and receptors. The imidazole ring can modulate enzyme activity and receptor interactions, which are critical for its biological effects. Specifically, it may inhibit or enhance the activity of certain pathways involved in cell proliferation and microbial resistance .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Imidazole derivatives are recognized for their ability to combat various pathogenic microbes, making them promising candidates in the fight against antimicrobial resistance . In vitro studies have shown that this compound demonstrates efficacy against several bacterial strains, suggesting its potential as a novel antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Notably, compounds structurally similar to it have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing imidazole rings have been reported to induce apoptosis and cell cycle arrest in cancer cell lines such as MCF-7 and MDA-MB-231 .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 52 | Induction of apoptosis |

| 4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline | MDA-MB-231 | 74 | Inhibition of tubulin polymerization |

Case Studies

Several studies have highlighted the biological activity of imidazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A recent investigation synthesized novel imidazole derivatives and evaluated their antimicrobial activity against several bacterial strains. The study found that these compounds exhibited high cytotoxicity against human skin fibroblast cells while maintaining significant antibacterial activity .

- Anticancer Evaluation : Another research effort focused on evaluating the antiproliferative effects of imidazole-containing compounds on breast cancer cell lines. The results indicated a strong correlation between structural modifications and increased anticancer efficacy, emphasizing the importance of the imidazole moiety .

Q & A

Q. What are the recommended synthetic routes for N-(1H-imidazol-2-ylmethyl)-2-methylaniline, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of 2-methylaniline with imidazole-containing precursors, followed by purification via HPLC. For example, analogous compounds are synthesized by alkylation of aniline derivatives with 2-carboxoimidazole aldehyde and subsequent benzoylation, achieving a 20% yield after HPLC purification . Key optimization parameters include:

- Temperature : Lower temperatures (e.g., 0–5°C) reduce side reactions during alkylation.

- Catalyst : Use of phase-transfer catalysts to enhance imidazole reactivity.

- Purification : Gradient elution in HPLC (e.g., acetonitrile/water) improves purity (>95%) . Double distillation or zone refining of precursors, as described for related anilines, can further enhance yield .

Q. How can researchers characterize the purity and structural identity of this compound?

- 1H NMR : Peaks for aromatic protons (δ 7.60–7.20 ppm), imidazole NH (δ ~12 ppm), and methylene bridges (δ ~5 ppm) confirm connectivity .

- HPLC : Retention time comparison with standards ensures purity (>95%) .

- Melting Point : Differential scanning calorimetry (DSC) can verify consistency with literature values (e.g., 132–134°C for structural analogs) .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

- Safety : Wear protective gear (gloves, masks) due to skin/eye irritation risks .

- Storage : Keep in airtight containers at –20°C to prevent oxidation or hydrolysis.

- Stability : Monitor for discoloration, which may indicate degradation; conduct periodic NMR/HPLC checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Discrepancies in yields (e.g., 20% vs. higher values) may arise from:

- Stoichiometry : Excess imidazole precursors (1.5–2.0 equiv.) improve alkylation efficiency .

- Side Reactions : Byproducts like over-alkylated species can form; TLC monitoring at intermediate steps mitigates this .

- Purification Losses : Switch from HPLC to column chromatography for higher recovery .

Q. What experimental strategies are effective in studying the reactivity of the imidazole ring in this compound under nucleophilic or electrophilic conditions?

- Nucleophilic Attack : React with thiols or amines in liquid ammonia, monitoring via UV-Vis for intermediate charge-transfer complexes .

- Electrophilic Substitution : Use halogenation (e.g., NBS in DMF) to introduce bromine at the imidazole C4 position.

- Mechanistic Probes : Isotopic labeling (e.g., ²H or ¹⁵N) coupled with mass spectrometry tracks reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.